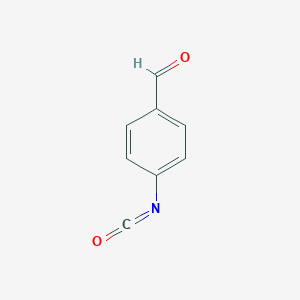
4-Isocyanatobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
J-113863 es un antagonista selectivo del receptor 1 de quimiocinas (CCR1), también conocido como CD18. Exhibe potentes efectos antiinflamatorios. Específicamente, sus valores de IC50 para los receptores CCR1 humanos y de ratón son 0,9 nM y 5,8 nM, respectivamente. Además, J-113863 actúa como un fuerte antagonista para el CCR3 humano (IC50 de 0,58 nM) pero un antagonista más débil para el CCR3 de ratón (IC50 de 460 nM) .
Análisis De Reacciones Químicas
Es probable que J-113863 experimente varias reacciones químicas, aunque los estudios detallados son escasos. Los tipos comunes de reacciones en las que podría participar incluyen oxidación, reducción y sustitución. Desafortunadamente, los reactivos y condiciones específicos siguen siendo esquivos.
Aplicaciones Científicas De Investigación
J-113863 ha encontrado aplicaciones en varios campos científicos:
Química: Los investigadores exploran sus interacciones con los receptores de quimiocinas, arrojando luz sobre las vías de la inflamación.
Biología: Las investigaciones se centran en su impacto en las respuestas inmunitarias y la migración celular.
Medicina: Las propiedades antiinflamatorias de J-113863 lo convierten en un posible candidato para el desarrollo terapéutico.
Industria: Si bien las aplicaciones industriales son limitadas, su perfil farmacológico único justifica una mayor exploración.
Comparación Con Compuestos Similares
J-113863 destaca por su selectividad para CCR1 y CCR3. Los compuestos similares son escasos en la literatura. Se necesitan más investigaciones para identificar análogos adicionales o moléculas relacionadas.
Métodos De Preparación
Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para J-113863 no están fácilmente disponibles en la literatura. Es esencial tener en cuenta que J-113863 se utiliza principalmente en entornos de investigación, y sus métodos de producción industrial pueden no estar bien documentados.
Mecanismo De Acción
El mecanismo preciso por el cual J-113863 ejerce sus efectos involucra objetivos moleculares y vías de señalización. Desafortunadamente, la información detallada sobre este aspecto no está fácilmente disponible.
Propiedades
Número CAS |
111616-43-4 |
|---|---|
Fórmula molecular |
C8H5NO2 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
4-isocyanatobenzaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H |
Clave InChI |
PUINVXGYZJXMMX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N=C=O |
SMILES canónico |
C1=CC(=CC=C1C=O)N=C=O |
Sinónimos |
Benzaldehyde, 4-isocyanato- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















